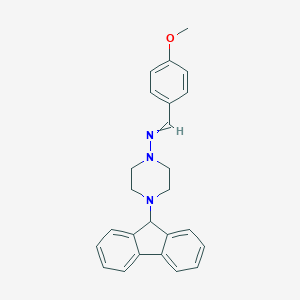![molecular formula C27H27N3O4S2 B381664 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-OXO-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B381664.png)
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-OXO-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-OXO-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple stepsThe final step involves the attachment of the sulfanyl and acetamide groups under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[(3-Allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-OXO-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 2-[(3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetylamino]-5-phenyl-3-thiophenecarboxylate
- **Methyl 2-[(3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetylamino]-5-phenyl-3-thiophenecarboxylate
Uniqueness
What sets N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-OXO-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness could make it particularly valuable for certain applications, such as targeted drug delivery or the development of specialized materials .
Properties
Molecular Formula |
C27H27N3O4S2 |
|---|---|
Molecular Weight |
521.7g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C27H27N3O4S2/c1-4-14-30-26(32)20-16-23(19-8-6-5-7-9-19)36-25(20)29-27(30)35-17-24(31)28-13-12-18-10-11-21(33-2)22(15-18)34-3/h4-11,15-16H,1,12-14,17H2,2-3H3,(H,28,31) |
InChI Key |
HTCKHCGONVZGRA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2CC=C)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2CC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-methyl-2-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381581.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B381584.png)
![2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B381586.png)
![N'-[(Z)-anthracen-9-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B381587.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetohydrazide](/img/structure/B381588.png)
![2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B381591.png)
![1-(4-ethoxyphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B381595.png)
![methyl 4-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B381596.png)
![4-(9H-fluoren-9-yl)-N-[4-(methylsulfanyl)benzylidene]-1-piperazinamine](/img/structure/B381597.png)
![N-[1-(3,4-dimethoxyphenyl)ethylidene]-N-[4-(9H-fluoren-9-yl)-1-piperazinyl]amine](/img/structure/B381599.png)
![2,7-Dimethyl-4-(naphthalen-1-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381602.png)
![N-[(1Z)-1-(4-chlorophenyl)ethylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine](/img/structure/B381603.png)

![N-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine](/img/structure/B381605.png)
